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Introduction
10-Octadecylacridine orange bromide, commonly known as 10-N-nonyl acridine orange

(NAO), is a fluorescent dye utilized in mitochondrial research. It is recognized for its affinity for

cardiolipin, a phospholipid almost exclusively found in the inner mitochondrial membrane.[1][2]

This interaction allows for the visualization and quantification of mitochondria and cardiolipin

content within cells. The lipophilic nature of NAO facilitates its passage across cell membranes,

where it accumulates in the mitochondria.

The precise mechanism of NAO's interaction with cardiolipin is thought to involve both

electrostatic and hydrophobic interactions.[2] Specifically, the positively charged acridine

orange head group interacts with the negatively charged phosphate groups of cardiolipin, while

the nonyl chain inserts into the hydrophobic core of the mitochondrial membrane.[2] Upon

binding to cardiolipin, NAO can form dimers or aggregates, which alters its fluorescent

properties.[3] When NAO interacts with cardiolipin, the excitation and emission wavelengths

can shift from approximately 496 nm and 525 nm to 450 nm and 640 nm, respectively.[3][4][5]

A significant point of discussion in the scientific community is whether NAO's accumulation in

mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). Some studies
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suggest that NAO binding is largely independent of the membrane potential, making it a

suitable probe for mitochondrial mass.[6][7] Conversely, other research indicates a clear

dependence of NAO accumulation and retention on the ΔΨm, with depolarization leading to a

reduced signal.[1][8] This discrepancy is a critical consideration for researchers when designing

experiments and interpreting data.

This guide provides an in-depth overview of the technical aspects of using NAO in

mitochondrial research, including its spectral properties, detailed experimental protocols for

live-cell imaging and flow cytometry, and a discussion of its advantages and limitations.

Data Presentation
Physicochemical and Spectral Properties of 10-
Octadecylacridine Orange Bromide (NAO)

Property Value Source

Chemical Formula C₂₆H₃₈BrN₃ [6]

Molecular Weight 472.5 g/mol [1]

Excitation Maximum (λex) ~490-495 nm [1][6]

Emission Maximum (λem) ~510-525 nm [1][4]

Molar Extinction Coefficient (ε) 63,000 cm⁻¹M⁻¹ (in Methanol) [6]

Quantum Yield (Φ)
Not readily available in

reviewed literature

Solubility Soluble in DMSO and DMF [6]

Recommended Staining Concentrations
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Application Cell Type Concentration
Incubation
Time

Source

Live-Cell Imaging Various 5 nM - 100 nM 30 - 60 minutes [9][10]

Flow Cytometry Various 0.1 µM - 10 µM 10 - 20 minutes [11][12]

Yeast Cells
Saccharomyces

cerevisiae
45 µM 15 minutes [5]

Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria using
NAO
This protocol outlines the steps for staining mitochondria in living cells with NAO for

subsequent analysis by fluorescence microscopy.

Materials:

10-Octadecylacridine orange bromide (NAO)

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

Appropriate cell culture medium (e.g., DMEM)

Phosphate-buffered saline (PBS)

Live-cell imaging chamber or coverslips

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)

Procedure:

Preparation of NAO Stock Solution:

Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO or DMF.

Store the stock solution at -20°C, protected from light.
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Cell Preparation:

Culture cells to the desired confluency on coverslips or in a live-cell imaging chamber.

Preparation of Staining Solution:

On the day of the experiment, dilute the NAO stock solution in pre-warmed cell culture

medium to a final concentration of 5-100 nM. The optimal concentration should be

determined empirically for each cell type and experimental condition.

Staining:

Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the NAO staining solution to the cells and incubate for 30-60 minutes at 37°C in a

CO₂ incubator, protected from light.

Washing:

Remove the staining solution and wash the cells three times with pre-warmed cell culture

medium.[9]

Imaging:

Immediately image the cells using a fluorescence microscope.

Use an excitation wavelength of ~490 nm and collect the emission at ~525 nm.

Protocol 2: Quantification of Mitochondrial Mass by
Flow Cytometry using NAO
This protocol provides a method for assessing mitochondrial mass in a cell population using

NAO staining and flow cytometry.

Materials:

10-Octadecylacridine orange bromide (NAO)
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Dimethyl sulfoxide (DMSO) for stock solution

Phosphate-buffered saline (PBS)

Cell detachment solution (e.g., Trypsin-EDTA)

Flow cytometer with a 488 nm laser

Procedure:

Preparation of NAO Stock Solution:

Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO.

Store the stock solution at -20°C, protected from light.

Cell Preparation:

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in

PBS.

Staining:

Add NAO stock solution to the cell suspension to a final concentration of 0.1-10 µM. The

optimal concentration should be determined for your specific cell type.

Incubate the cells for 10-20 minutes at room temperature in the dark.[12]

Washing:

After incubation, wash the cells three times with PBS by centrifugation (e.g., 300 x g for 5

minutes) and resuspension.[12]

Flow Cytometry Analysis:

Resuspend the final cell pellet in PBS.

Analyze the cells on a flow cytometer using a 488 nm excitation laser.
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Collect the green fluorescence signal in the appropriate channel (e.g., FL1, typically

530/30 nm).

The mean fluorescence intensity of the cell population is proportional to the mitochondrial

mass.

Mandatory Visualization
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Mechanism of NAO Interaction with Cardiolipin

Inner Mitochondrial Membrane

Cardiolipin
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(Altered Fluorescence)
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Lipid Bilayer
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Electrostatic &
Hydrophobic Interaction
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Experimental Workflow for Live-Cell Imaging with NAO

Start: Culture Cells

Prepare NAO Staining Solution
(5-100 nM in medium)

Incubate Cells with NAO
(30-60 min at 37°C)

Wash Cells 3x
with pre-warmed medium

Image Cells
(Fluorescence Microscopy)

End: Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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